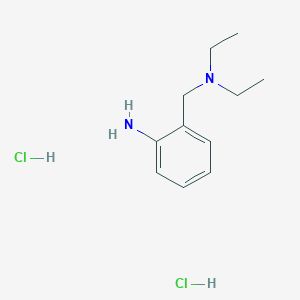
2-Diethylaminomethyl-phenylamine dihydrochloride
説明
Molecular Structure Analysis
The molecular formula of 2-Diethylaminomethyl-phenylamine dihydrochloride is C11H20Cl2N2 . The InChI code is 1S/C11H18N2.2ClH/c1-3-13(4-2)9-10-7-5-6-8-11(10)12;;/h5-8H,3-4,9,12H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of 2-Diethylaminomethyl-phenylamine dihydrochloride is 251.2 . The LogP value, which indicates its lipophilicity, is 4.29580 .科学的研究の応用
Pharmacology of Psychoactive Compounds
Research on Lysergic acid diethylamide (LSD), a psychoactive compound, offers insights into the complex pharmacology of psychoactive drugs, including their mechanisms of action and potential therapeutic applications. LSD research has evolved to explore its utility in brain research and experimental treatments, illuminating the intricate interplay between neurotransmitter systems and states of consciousness (Passie et al., 2008).
Toxicology and Environmental Impact of Chemicals
The study of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, underscores the importance of understanding the toxicological profiles of chemicals. This research emphasizes the necessity of studying the molecular biology aspects, gene expression, and the environmental impact of chemicals, which could be relevant for studying the environmental and health impacts of various compounds, including 2-Diethylaminomethyl-phenylamine dihydrochloride (Zuanazzi et al., 2020).
Anticancer Activity of Chemical Compounds
Studies on Copper(II) complexes highlight the potential anticancer activity of chemical compounds through mechanisms such as DNA intercalation and redox cycling. Such research provides a foundation for understanding how various compounds, possibly including 2-Diethylaminomethyl-phenylamine dihydrochloride, might be utilized in cancer treatment or research (Šimunková et al., 2019).
Role of Amino Acids in Psychopathology and Biochemistry
The study of dopamine, an organic compound related to catecholamines and phenylamines, offers insights into the critical role of amino acids and their derivatives in brain function and psychopathology. Such research can provide a backdrop for understanding the biochemical pathways and therapeutic potentials of compounds like 2-Diethylaminomethyl-phenylamine dihydrochloride in neurological contexts (Pournamdar et al., 2022).
Dietary Phenolamides and Health Benefits
Research into phenolamides, which include various amine-conjugated hydroxycinnamic acids, explores their chemical structures, dietary sources, and potential health benefits. This area of study can provide insights into the nutritional and pharmacological applications of related compounds, potentially including 2-Diethylaminomethyl-phenylamine dihydrochloride, in promoting health and treating diseases (Wang et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-(diethylaminomethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-3-13(4-2)9-10-7-5-6-8-11(10)12;;/h5-8H,3-4,9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBOSXPQYWIMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diethylaminomethyl-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Hexyloxy)benzyl]-1-butanamine](/img/structure/B1437811.png)
![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)
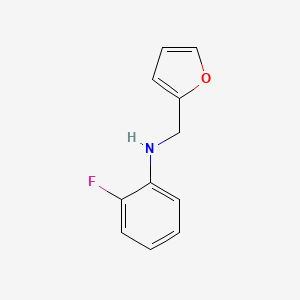
![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)
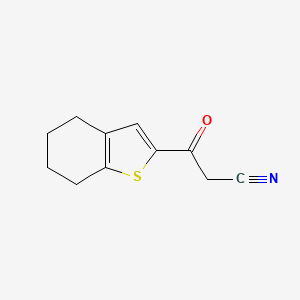
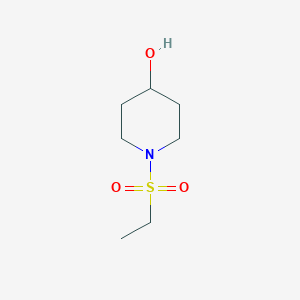
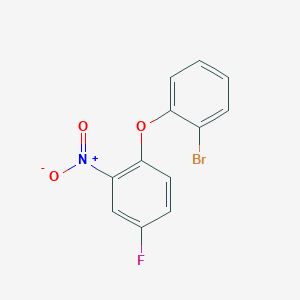
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B1437826.png)
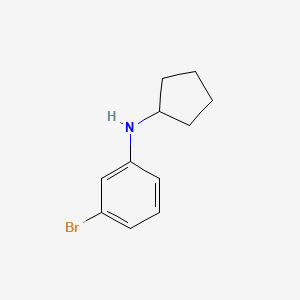
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)
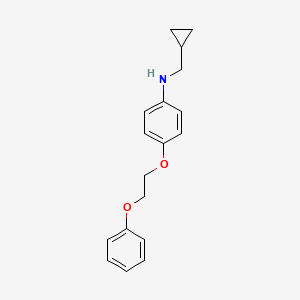
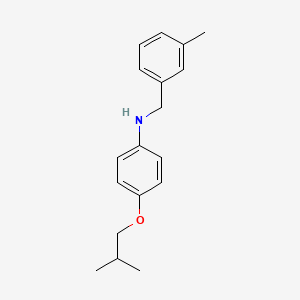
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)